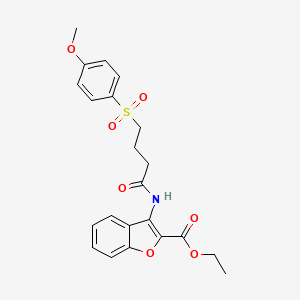

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide” is a compound that belongs to the class of quinoline derivatives . Quinoline is a ubiquitous heterocyclic aromatic compound with potential applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of quinoline derivatives, and Doebner–von Miller is considered the best . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications

Immunomodulation in Multiple Sclerosis

Linomide, a quinoline-3-carboxamide derivative, has been investigated for its immunomodulatory effects, particularly in the treatment of secondary progressive multiple sclerosis (MS). It enhances natural killer cell activity and has shown to inhibit clinical and histopathologic signs of experimental autoimmune encephalomyelitis, a model for MS. A double-blind, placebo-controlled study reported by Karussis et al. (1996) demonstrated that linomide might inhibit the progression of the disease by preventing the appearance of new active lesions in MRI scans, suggesting its potential application in MS treatment (Karussis et al., 1996).

Metabolism of Heterocyclic Aromatic Amines

Another application of related compounds involves the study of heterocyclic aromatic amines (HAAs) metabolism. Stillwell et al. (1999) developed a method to monitor human exposure to HAAs like MeIQx by measuring levels in urine, highlighting its application in understanding the metabolism of potentially carcinogenic compounds in humans (Stillwell et al., 1999).

Cancer Therapy and Immunomodulation

Quinoline-3-carboxamide (Linomide) has also been explored for its potential in cancer therapy due to its immunomodulatory properties. Deckert et al. (1996) investigated the tolerance and efficacy of Linomide in combination with interleukin-2 for treating advanced renal cell cancer, although no significant advantages were observed in this specific study (Deckert et al., 1996).

Diabetes Research

In the context of Type I juvenile diabetes, low-dose linomide has been researched for its effects on insulin needs and beta cell function. Coutant et al. (1998) conducted a double-blind trial showing that linomide reduced insulin needs and improved beta cell function in patients with recent onset of juvenile Type I diabetes (Coutant et al., 1998).

Future Directions

Quinoline and its derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide” and similar compounds could be the subject of future research in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide are the Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It binds to the active sites of Bcr-Abl and HDAC, preventing them from performing their normal functions .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC by this compound affects multiple biochemical pathways. The inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation, leading to the suppression of leukemia cell growth . On the other hand, the inhibition of HDAC can lead to an increase in the acetylation of histones, which can alter gene expression and induce cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of cell proliferation and the induction of cell cycle arrest and apoptosis . These effects are primarily due to the compound’s inhibitory action on Bcr-Abl and HDAC .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

Preliminary studies suggest that similar compounds may have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar compounds can inhibit certain enzymes and alter gene expression

properties

IUPAC Name |

2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O/c17-11-5-3-7-13(14(11)18)21-16(22)10-8-9-4-1-2-6-12(9)20-15(10)19/h1-8H,(H2,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKMBALHKZRJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

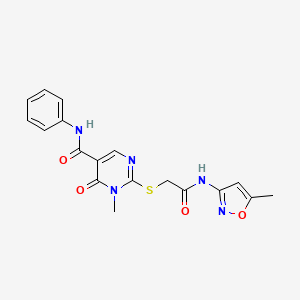

![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)

![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)